4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-19-9-5-7-13-23(19)29-18-20(17-25(29)30)26-27-22-12-6-8-14-24(22)28(26)15-16-31-21-10-3-2-4-11-21/h2-14,20H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFYGPUYAIXRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole is reacted with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.
Formation of Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring. This can be achieved by reacting the intermediate with an o-tolyl-substituted amine and a suitable carbonyl compound under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyethyl and o-tolyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and various nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, 4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in oncology or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism of action of 4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known for its ability to bind to various proteins, potentially inhibiting their function or altering their signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Impact on Solubility: The 2-phenoxyethyl group in the target compound likely enhances lipophilicity compared to thiazole-containing derivatives (e.g., 5a) . However, polar groups like hydroxyl (e.g., in 21b ) or piperidine (e.g., ) improve aqueous solubility.
- Bioactivity Correlations: Chlorinated or fluorinated aryl groups (e.g., 21b ) demonstrate enhanced anticancer activity due to increased electrophilicity and membrane penetration.
Spectroscopic Characterization
1H and 13C NMR data for benzimidazole-pyrrolidinone derivatives show consistent patterns:
Biological Activity
The compound 4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one represents a novel class of benzimidazole derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The molecular formula for the compound is , with a molecular weight of approximately 338.40 g/mol. The structure includes a benzimidazole core, which is known for its biological significance and versatility in medicinal chemistry.
Physical Properties
- Melting Point : Approximately 287 °C
- Solubility : Soluble in organic solvents; limited solubility in water
- Purity : Typically >95% as determined by HPLC
Antimicrobial Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
In vitro tests demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .
Anticancer Activity
The compound has also shown promise in anticancer studies. In vitro assays using various cancer cell lines revealed the following:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 20.3 |
| A549 | 18.7 |
These results indicate that the compound possesses cytotoxic effects against cancer cells, potentially through apoptosis induction or cell cycle arrest mechanisms .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : Similar to other benzimidazole derivatives, it may interfere with DNA replication processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
- Apoptosis Induction : Activation of caspases and other apoptotic pathways in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various benzimidazole derivatives, including our compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, emphasizing the importance of the phenoxyethyl group in enhancing activity against resistant bacterial strains .
Study 2: Cancer Cell Line Response
In another investigation, researchers assessed the effects of the compound on HeLa cells. The study found that treatment with the compound led to significant cell death compared to untreated controls, with flow cytometry analysis confirming increased apoptosis rates .
Q & A
Q. What synthetic strategies are optimal for preparing 4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Condensation of intermediates : Use 2-phenoxyethylamine and o-tolyl-substituted pyrrolidin-2-one precursors under reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile) to promote cyclization .
- Catalytic optimization : Employ potassium carbonate (K₂CO₃) as a base to deprotonate intermediates and facilitate nucleophilic substitution, as demonstrated in analogous benzimidazole syntheses .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity. Yields typically range from 50–70% under optimized conditions .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should be analyzed?
Methodological Answer:
Q. How should researchers design initial biological activity screens to evaluate the compound’s potential pharmacological effects?
Methodological Answer:
- Receptor binding assays : Screen against histamine H₁/H₄ receptors (if structurally analogous to dual ligands in ) using radioligand displacement assays .
- Antimicrobial testing : Follow protocols from , using agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values <50 µg/mL suggest promising activity.
- Cytotoxicity assays : Use MTT or resazurin-based assays on human cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to identify critical substituents influencing receptor binding affinity?
Methodological Answer:
- Systematic substitution : Synthesize analogs with variations in the phenoxyethyl chain (e.g., replacing phenoxy with pyridyloxy) or o-tolyl group (e.g., halogenation) .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify essential hydrogen-bond acceptors (e.g., pyrrolidinone carbonyl) and hydrophobic regions (e.g., benzimidazole) .
- Binding assays : Compare IC₅₀ values across analogs. For example, fluorination at the benzyl position (as in ) may enhance H₁ receptor affinity by 2–3 fold .
Q. What computational methods are recommended to resolve contradictions in biological activity data observed across structurally similar analogs?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., histamine receptors) to assess stability of binding poses. For example, highlights docking poses where substituent orientation affects activity .
- Free energy perturbation (FEP) : Calculate binding free energy differences (ΔΔG) to quantify the impact of specific substituents (e.g., methyl vs. fluoro groups) .
- Meta-analysis : Cross-reference bioactivity data from public databases (e.g., ChEMBL) to identify trends in logP or polar surface area that correlate with activity discrepancies .
Q. What experimental approaches are suitable for determining the compound’s binding mode and interactions with target proteins?
Methodological Answer:
- X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., histamine H₁ receptor extracellular domain). provides a framework for analyzing imidazole-protein interactions .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to calculate affinity (KD). Use a Biacore system with immobilized receptor .
- Fluorescence polarization : Label the compound with a fluorophore (e.g., FITC) and monitor competitive displacement by unlabeled ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
